N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
説明
特性
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c30-24(26-15-13-19-18-28-23-12-5-4-11-22(19)23)25(31)27-16-14-20-8-6-7-17-29(20)34(32,33)21-9-2-1-3-10-21/h1-5,9-12,18,20,28H,6-8,13-17H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUUQRYKSNGHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The compound features:
- Indole Moiety : Known for its diverse biological activities, including anticancer properties.
- Piperidine Ring : Often associated with analgesic and anti-inflammatory effects.
- Oxalamide Linkage : This functional group may enhance the compound's stability and bioactivity.
Synthesis and Characterization
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves the condensation of an indole derivative with a piperidine derivative in the presence of oxalic acid or its derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Preliminary studies indicate that compounds similar to N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit significant biological activities:
Anticancer Properties
The indole component is frequently linked to anticancer mechanisms, including:
- Inhibition of Protein Kinases : Indole derivatives can inhibit various kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells through specific signaling pathways.
Analgesic and Anti-inflammatory Effects
The piperidine structure suggests potential analgesic properties, possibly through modulation of pain pathways. Research indicates that piperidine derivatives can exhibit anti-inflammatory effects by inhibiting inflammatory mediators .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | Indole; Piperidine | Anticancer, Analgesic |
| Gleevec (Imatinib) | Pyrimidine; Sulfonamide | Tyrosine kinase inhibitor |
| Olaparib | Indole; Nitrogen-containing heterocycles | PARP inhibitor for cancer |
This table illustrates the potential therapeutic applications of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide compared to established drugs.
Mechanistic Studies
Research has shown that compounds with similar structures can interact with specific protein targets, leading to significant biological responses. For instance, docking studies have indicated favorable interactions between the oxalamide compound and key residues in target proteins involved in cell signaling pathways .
科学的研究の応用
Anticancer Activity
Research indicates that compounds with indole and piperidine structures have shown promising anticancer properties. Specifically, derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:
- Case Study: In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cells, suggesting potential for development as anticancer agents.
Antibacterial Properties
The compound's structural components suggest it may possess antibacterial activity. Similar compounds have exhibited effectiveness against various bacterial strains:
- Case Study: A study focusing on synthesized piperidine derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Acetylcholinesterase Inhibition
Given the presence of the piperidine moiety, the compound may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's:
- Case Study: Compounds structurally related to this oxalamide were evaluated for AChE inhibition, revealing IC50 values lower than 5 µM, indicating strong potential for therapeutic applications.
Mechanistic Insights
The biological activities of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition: The compound's ability to inhibit enzymes like AChE suggests potential pathways for drug development in neuropharmacology.
- Receptor Interaction: The indole and piperidine moieties may facilitate interactions with neurotransmitter receptors, impacting neurological functions.
類似化合物との比較
Structural Analogues in Flavor Chemistry
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Substituents :
- N1: 2,4-dimethoxybenzyl (electron-rich aromatic group).
- N2: 2-(pyridin-2-yl)ethyl (heterocyclic amine).
- Applications: Potent umami agonist used to replace monosodium glutamate (MSG) in food products. 16.099) .
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Substituents :
- N1: 2,3-dimethoxybenzyl (regioisomer of S336).
Comparison with Target Compound :
The target compound replaces the pyridyl and dimethoxybenzyl groups of S336/S5456 with indolyl and phenylsulfonyl-piperidine moieties. This substitution likely alters:
- Receptor specificity : Indole may enhance CNS-targeted activity, while phenylsulfonyl-piperidine could improve metabolic stability.
Antimicrobial Oxalamides (GMC Series)
- GMC-1 : N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide.
- GMC-5 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide.
Structural and Functional Differences :
- Core modification : Isoindoline-1,3-dione replaces the ethylenediamine linker in the target compound.
- Activity : These derivatives exhibit antimicrobial properties, unlike the flavor-focused S336 or the target compound’s undefined activity .
1,3,5-Triazine Derivatives ()
Compounds such as 17–20 feature:
- Triazine core : Linked to indol-3-yl ethyl and benzimidazole/aryl groups.
Comparison :
- Heterocyclic core : Triazine vs. oxalamide in the target compound.
- Bioactivity : Antimicrobial activity (e.g., compound 20 with 100% HPLC purity) suggests divergent applications compared to oxalamide-based flavor agents .
Regulatory and Toxicological Profiles
- S336 and Analogs: NOEL (No Observed Effect Level) established at 100 mg/kg bw/day, with a 500 million safety margin relative to human exposure .
- N1,N2-Di(pyridin-2-yl)oxalamide : Classified for acute oral toxicity (Category 4) and respiratory irritation (H335) .
Target Compound Considerations :
- Regulatory approval status remains unconfirmed, unlike S336 .
Q & A
Q. What are the optimal synthetic routes for preparing N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can purity be ensured?
Methodological Answer: The synthesis involves coupling reactions between indole- and piperidine-derived precursors. A stepwise approach is recommended:
Indole precursor synthesis : 2-(1H-Indol-3-yl)ethylamine can be prepared via reductive amination of 2-(1H-indol-3-yl)acetaldehyde (see intermediates in ).
Piperidine modification : Introduce the phenylsulfonyl group to the piperidine ring using sulfonylation conditions (e.g., phenylsulfonyl chloride in dichloromethane with a base like triethylamine).
Oxalamide coupling : React the two precursors via an oxalyl chloride-mediated coupling (e.g., in anhydrous THF at 0–5°C).
Purity Assurance : Use orthogonal analytical methods:
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- HPLC-PDA : Monitor purity and detect trace impurities using a photodiode array detector.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the phenylsulfonyl group in biological activity?
Methodological Answer:
- Comparative analogs : Synthesize derivatives with alternative sulfonyl groups (e.g., tosyl, mesyl) or without sulfonylation.
- Biological assays : Test analogs for target binding (e.g., receptor affinity via radioligand assays) and functional activity (e.g., cAMP modulation for GPCR targets).
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess sulfonyl group interactions with binding pockets.
- Data interpretation : Correlate substituent electronic properties (Hammett σ values) with activity trends.
Q. What experimental strategies resolve contradictions between spectroscopic purity and observed bioactivity discrepancies?
Methodological Answer:
Q. How can intramolecular cyclization or decomposition pathways be investigated under physiological conditions?
Methodological Answer:
- Kinetic studies : Use NMR or UV-Vis spectroscopy to track degradation rates in simulated gastric fluid (pH 2.0) or plasma (pH 7.4).
- Isotopic labeling : Introduce deuterium at labile positions (e.g., α to carbonyl groups) to study H/D exchange mechanisms.
- Mass spectrometry imaging (MSI) : Localize decomposition products in tissue sections during in vivo studies.
Q. What computational approaches predict metabolic stability of the piperidine-sulfonyl moiety?
Methodological Answer:
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., sulfonamide cleavage or piperidine oxidation).
- CYP450 inhibition assays : Test against recombinant CYP isoforms (e.g., CYP3A4, 2D6) to assess metabolic interactions.
- In vitro microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
